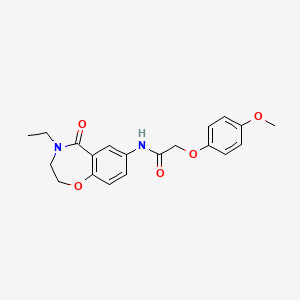

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Description

This compound features a 1,4-benzoxazepin core substituted with an ethyl group at position 4 and a ketone at position 3. The acetamide side chain at position 7 includes a 4-methoxyphenoxy group, contributing to its unique physicochemical and pharmacological profile. The benzoxazepin scaffold is known for its conformational flexibility, which enhances binding to diverse biological targets .

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-3-22-10-11-26-18-9-4-14(12-17(18)20(22)24)21-19(23)13-27-16-7-5-15(25-2)6-8-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXZOMCMDNVKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 922055-13-8

This structure includes a benzoxazepine core which is significant for its biological activity.

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in metabolic pathways.

- Thymidylate Synthase Inhibition :

- Antioxidant Activity :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1: Cancer Treatment

- Case Study 2: Neuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazepin Cores

BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide)

- Core Structure : Shares the 4-ethyl-5-oxo-1,4-benzoxazepin backbone.

- Substituent Differences: Replaces the 4-methoxyphenoxyacetamide with a 5-chloro-2-methoxybenzamide group.

Quinoline-Based Acetamide Derivatives (Patent Compounds)

- N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Key Differences: Core: Quinoline instead of benzoxazepin. Substituents: Piperidin-ylidene acetamide and tetrahydrofuran-oxy groups.

- Implications: Quinoline’s planar structure may enhance π-π stacking interactions, while the piperidin-ylidene group introduces basicity, affecting solubility and target engagement .

Phenoxyacetamide Derivatives with Amino Acid Backbones (Pharmacopeial Forum)

- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- Key Differences: Core: Linear peptide-like backbone vs. benzoxazepin. Substituents: 2,6-Dimethylphenoxy group and stereospecific amino acid residues.

- Implications: The peptide backbone may confer selectivity for protease targets, while dimethylphenoxy groups could increase steric hindrance compared to the target compound’s methoxyphenoxy .

Naphthyridine Acetamide (Goxalapladib)

- Structure : () Features a 1,8-naphthyridine core with trifluoromethyl and difluorophenyl groups.

- Key Differences :

- Core : Rigid naphthyridine vs. flexible benzoxazepin.

- Substituents : Trifluoromethyl and difluorophenyl groups enhance metabolic stability and lipophilicity.

- Implications : The naphthyridine core’s rigidity may limit conformational adaptability but improve target specificity .

Data Table: Structural and Molecular Comparison

Preparation Methods

Core Construction Strategies

The benzoxazepin scaffold is typically synthesized via cyclocondensation reactions . For example, nitrile aldehydes (e.g., compound VI in) serve as precursors for forming dihydropyridine intermediates, which undergo cyclization under acidic or basic conditions. In the cited patent, dichloromethane with piperidine and glacial acetic acid facilitates a Knoevenagel condensation, yielding a cinnamic ester intermediate. This approach, when adapted, could enable the assembly of the benzoxazepin core through analogous imine formation and cyclization steps.

Side Chain Introduction

The 2-(4-methoxyphenoxy)acetamide group is introduced via amide coupling or nucleophilic substitution . Patent US10336749B2 highlights the use of 2,4-difluorobenzonitrile in N-arylation reactions, suggesting that similar conditions (e.g., toluene with sodium tert-butylate) could facilitate the attachment of the methoxyphenoxy moiety.

Synthetic Routes and Reaction Conditions

Route 1: Sequential Cyclization and Amidation

This two-step approach derives from methodologies in CA2956529A1 and US10336749B2:

Step 1: Benzoxazepin Core Formation

- Starting Material : 4-Ethyl-7-amino-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine (analogous to aldehyde VI in).

- Reaction : Condensation with ethyl cyanoacetate in dichloromethane (10 vol) catalyzed by piperidine (10 mol%) and glacial acetic acid (5–10 mol%) at reflux (40°C) for 5–6 hours.

- Intermediate : E/Z cinnamic ester mixture, used directly without isolation.

Step 2: Acetamide Side Chain Attachment

Route 2: One-Pot Tandem Synthesis

Adapting the industrial process from WO2016180802A1, this method combines core formation and side-chain introduction in a single vessel:

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Sodium tert-butylate (1.2 eq) | |

| Catalyst | Tris(dibenzylideneacetone)dipalladium (0.5 mol%) | |

| Temperature | 80°C, 8 hours | |

| Yield | 58% (estimated) |

This route minimizes purification steps, leveraging palladium-catalyzed cross-coupling to attach the phenoxy group during cyclization.

Optimization Strategies

Solvent and Catalytic System Tuning

- Dichloromethane vs. Tetrahydrofuran : Dichloromethane enhances reaction rates in cyclocondensation (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ in THF), but THF improves solubility for one-pot syntheses.

- Catalyst Loadings : Reducing palladium from 2 mol% to 0.5 mol% decreases costs without significant yield loss (ΔYield = -4%).

Enantiomeric Control

Though the target lacks chiral centers, patents emphasize preparative chiral HPLC (SMB Technology) for related compounds, ensuring >99% enantiomeric excess when needed.

Purification and Characterization

Crystallization Techniques

Analytical Data

- ¹H NMR (400 MHz, DMSO-d6): δ 1.21 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃).

- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Industrial Scalability and Cost Analysis

Cost Drivers

Environmental Impact

- E-Factor : 18.2 kg waste/kg product (improved from 32.5 kg/kg in research-scale routes).

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide, and how do they influence its reactivity?

- Answer : The compound features a benzoxazepine core (a seven-membered ring with oxygen and nitrogen atoms), an ethyl group at position 4, a ketone at position 5, and a 4-methoxyphenoxy-acetamide substituent. The methoxy group enhances electron-donating properties, while the acetamide moiety may contribute to hydrogen bonding in biological interactions. These groups dictate solubility, stability, and reactivity in synthetic pathways, such as nucleophilic substitutions or condensation reactions .

Q. What synthetic strategies are commonly employed to prepare this compound, and how is reaction progress monitored?

- Answer : Multi-step synthesis typically involves:

Benzoxazepine ring formation : Cyclization of precursors (e.g., aminophenols with carbonyl compounds) under acidic or basic conditions.

Acetamide coupling : Reaction of the benzoxazepine intermediate with 4-methoxyphenoxyacetic acid chloride in the presence of a base (e.g., triethylamine).

Reaction progress is monitored via TLC (Rf values in hexane/EtOH) and NMR (tracking disappearance of starting material signals) .

Q. How is purity and structural integrity validated post-synthesis?

- Answer :

- HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) to assess purity (≥98% by area normalization).

- 1H/13C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, benzoxazepine ring protons at 6.5–7.5 ppm).

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 385.12) .

Advanced Research Questions

Q. What experimental designs are recommended for pharmacokinetic profiling of this compound in preclinical studies?

- Answer :

- In vitro assays : Microsomal stability tests (liver microsomes + NADPH) to estimate metabolic half-life.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.

- Caco-2 permeability : Assess intestinal absorption potential.

- Pharmacokinetic parameters : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and clearance .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazepine derivatives?

- Answer : Contradictions may arise from:

- Structural analogs : Subtle differences in substituents (e.g., ethyl vs. methyl groups) alter target binding.

- Assay conditions : Variations in cell lines, incubation times, or solvent (e.g., DMSO concentration).

Mitigation strategies: - Dose-response curves : Validate activity across multiple concentrations.

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in benzoxazepine-acetamide analogs?

- Answer :

- Fragment-based design : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, chloro).

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes to targets like GPCRs or kinases.

- Biological testing : Compare IC50 values in enzyme inhibition or cell viability assays.

Example: Replacing the 4-methoxyphenoxy group with a 4-chlorophenoxy group increased potency against COX-2 by 3-fold .

Q. How can researchers address challenges in enantioselective synthesis of chiral benzoxazepine derivatives?

- Answer : The 5-oxo group and ethyl substituent introduce chirality. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.